N-(2-aminopropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminopropyl)benzamide, also known as benzamidine, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and has a variety of applications in biochemistry, pharmacology, and medicinal chemistry. In

Mecanismo De Acción

The mechanism of action of N-(2-aminopropyl)benzamide is based on its ability to bind to the active site of serine proteases. The amino group of N-(2-aminopropyl)benzamide forms a hydrogen bond with the catalytic serine residue of the enzyme, while the benzene ring interacts with the hydrophobic pocket of the enzyme. This interaction blocks the access of substrate molecules to the active site, leading to inhibition of the enzyme activity.

Efectos Bioquímicos Y Fisiológicos

N-(2-aminopropyl)benzamide has a variety of biochemical and physiological effects depending on the target enzyme and the biological system. For example, it has been shown to inhibit the activity of thrombin and other coagulation factors, leading to anticoagulant effects. Benzamidine has also been shown to inhibit the activity of plasmin and other proteases involved in fibrinolysis, leading to procoagulant effects. In addition, N-(2-aminopropyl)benzamide has been shown to modulate the activity of various enzymes involved in inflammation, such as elastase and cathepsin G.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-aminopropyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in biological processes. It is also relatively stable and easy to handle, making it suitable for use in various experimental setups. However, N-(2-aminopropyl)benzamide has some limitations as well. It may have off-target effects on other enzymes or proteins, which can lead to unwanted effects. In addition, N-(2-aminopropyl)benzamide may have limited solubility in some solvents, which can affect its bioavailability and activity.

Direcciones Futuras

There are several future directions for research on N-(2-aminopropyl)benzamide. One direction is to explore the potential of N-(2-aminopropyl)benzamide as a therapeutic agent for various diseases. For example, N-(2-aminopropyl)benzamide has been shown to have anti-inflammatory effects in animal models of arthritis and asthma, suggesting that it may have potential as a new class of anti-inflammatory drugs. Another direction is to develop new analogs of N-(2-aminopropyl)benzamide with improved potency, selectivity, and bioavailability. This could lead to the discovery of new drugs for various diseases that are currently untreatable. Finally, further studies are needed to elucidate the molecular mechanisms of action of N-(2-aminopropyl)benzamide and its effects on various biological systems. This could lead to a better understanding of the role of serine proteases in health and disease, and the development of new strategies for their modulation.

Métodos De Síntesis

N-(2-aminopropyl)benzamide is synthesized by reacting benzoyl chloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2-aminopropyl)benzamide, which can be purified by recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(2-aminopropyl)benzamide has been widely used in scientific research as a tool compound to study various biological processes. It is a potent inhibitor of serine proteases such as trypsin and thrombin, and it has been used to investigate the role of these enzymes in blood coagulation, fibrinolysis, and inflammation. Benzamidine has also been used as a substrate for proteases such as urokinase and plasmin, which are involved in cancer metastasis and tissue remodeling.

Propiedades

Número CAS |

156747-40-9 |

|---|---|

Nombre del producto |

N-(2-aminopropyl)benzamide |

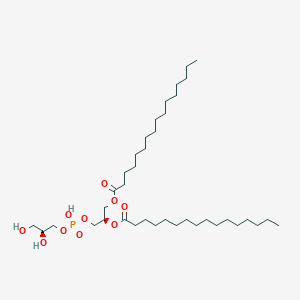

Fórmula molecular |

C10H14N2O |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

N-(2-aminopropyl)benzamide |

InChI |

InChI=1S/C10H14N2O/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |

Clave InChI |

FSZMJFKLTQSVQQ-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C1=CC=CC=C1)N |

SMILES canónico |

CC(CNC(=O)C1=CC=CC=C1)N |

Sinónimos |

Benzamide, N-(2-aminopropyl)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)